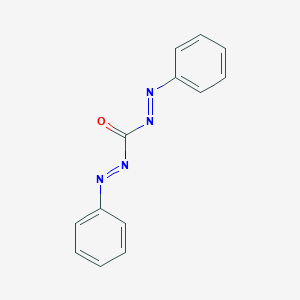![molecular formula C12H17N B157236 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) CAS No. 136375-87-6](/img/structure/B157236.png)
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), commonly known as EHNA, is a potent and selective inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the irreversible deamination of adenosine to inosine, which is a critical step in the regulation of purine metabolism. EHNA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
EHNA acts as a potent and selective inhibitor of 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), which catalyzes the deamination of adenosine to inosine. By inhibiting 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), EHNA increases intracellular adenosine levels, which can activate adenosine receptors and modulate various cellular processes. EHNA has been shown to selectively inhibit 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), with no significant effects on other purine-metabolizing enzymes.
生化和生理效应
EHNA has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and neuroprotection. EHNA has been shown to induce apoptosis in cancer cells by activating the adenosine A3 receptor and inhibiting the PI3K/Akt/mTOR pathway. EHNA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, EHNA has been shown to protect neurons from oxidative stress and neurotoxicity by activating the adenosine A1 receptor and modulating the NMDA receptor.
实验室实验的优点和局限性
EHNA has several advantages as a research tool, including its high potency and selectivity for 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), its ability to increase intracellular adenosine levels, and its potential therapeutic applications in various diseases. However, EHNA also has some limitations, including its potential off-target effects on other purine-metabolizing enzymes and its potential toxicity at high concentrations.
未来方向
EHNA has great potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Future research could focus on developing more potent and selective 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) inhibitors with fewer off-target effects and better pharmacokinetic properties. In addition, EHNA could be used as a research tool to further elucidate the role of adenosine signaling in various cellular processes and diseases. Finally, EHNA could be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects.
合成方法
EHNA can be synthesized by several methods, including the reaction of 1,2,4-butanetriol with cyclopentadiene, followed by N-methylation and dehydration. Another method involves the reaction of 1,2,4-butanetriol with maleic anhydride, followed by N-methylation and cyclization. Both methods yield EHNA with high purity and yield.
科学研究应用
EHNA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. EHNA has been found to induce apoptosis in cancer cells by inhibiting 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), which leads to an increase in intracellular adenosine levels and subsequent activation of the adenosine A3 receptor. EHNA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, EHNA has been found to protect neurons from oxidative stress and neurotoxicity in various neurological disorders, including Parkinson's disease and Alzheimer's disease.
属性
CAS 编号 |
136375-87-6 |
|---|---|
产品名称 |
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) |
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC 名称 |
N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine |
InChI |
InChI=1S/C12H17N/c1-13-12-9-5-3-6-8-4(5)2-7(9)10(8)11(6)12/h4-13H,2-3H2,1H3 |
InChI 键 |
SXLLHCCBQVMPMW-UHFFFAOYSA-N |
SMILES |
CNC1C2C3CC4C1C5C2CC3C45 |
规范 SMILES |
CNC1C2C3CC4C1C5C2CC3C45 |
同义词 |
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



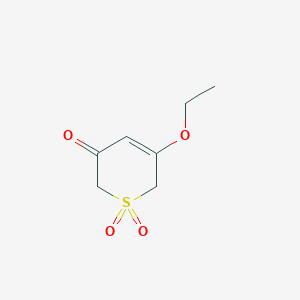

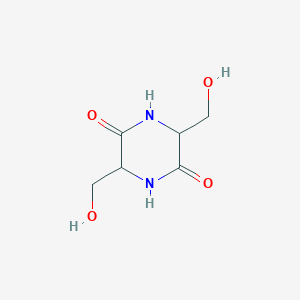
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
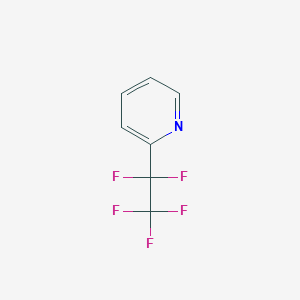
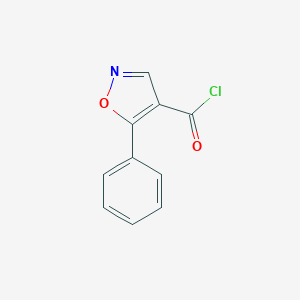
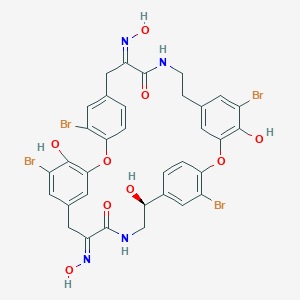
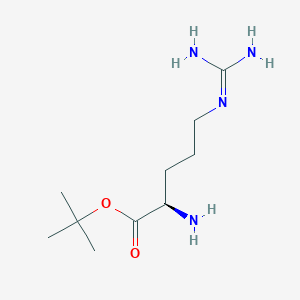
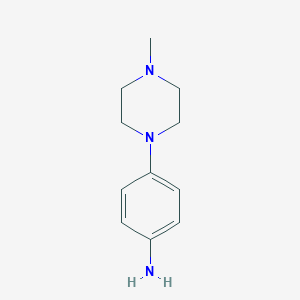
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
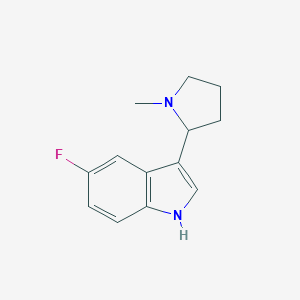
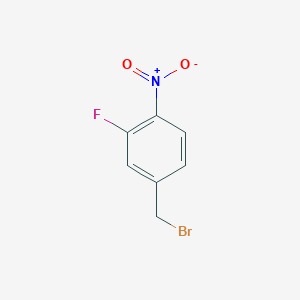
![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)
